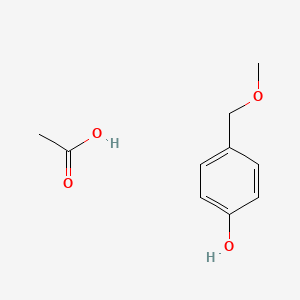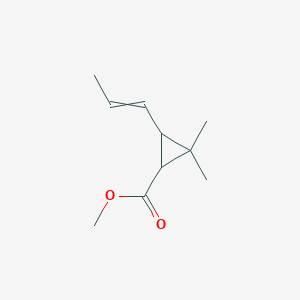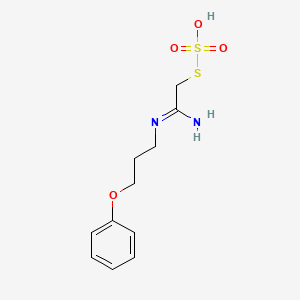
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur, nitrogen, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of 3-phenoxypropylamine with thiourea, followed by the addition of formaldehyde and hydrogen sulfide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiosulfates
Wissenschaftliche Forschungsanwendungen
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate biochemical pathways by acting as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(3-aminopropyl) hydrogen thiosulfate
- Methanethiol, N-(3-phenoxypropyl)amidino-, hydrogen thiosulfate
Uniqueness
S-((N-(3-Phenoxypropyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
40283-89-4 |
|---|---|
Molekularformel |
C11H16N2O4S2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxybenzene |
InChI |
InChI=1S/C11H16N2O4S2/c12-11(9-18-19(14,15)16)13-7-4-8-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,13)(H,14,15,16) |
InChI-Schlüssel |
UEJUHUJBJZBBLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


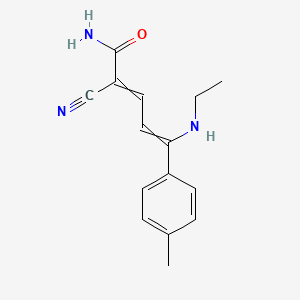
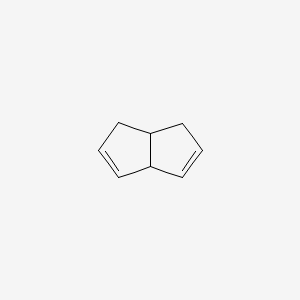
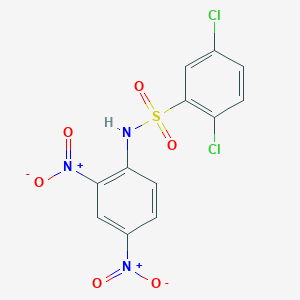
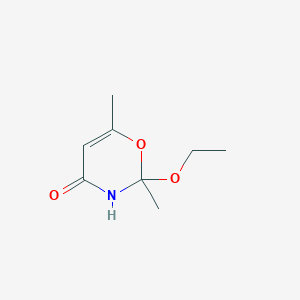
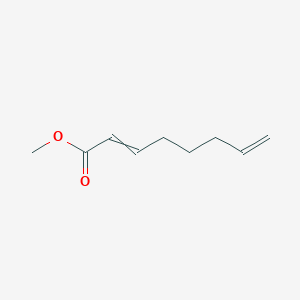
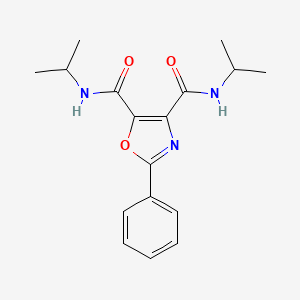
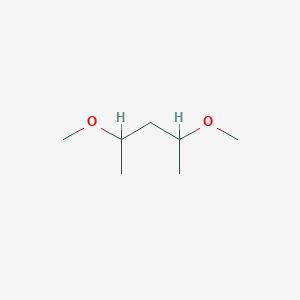
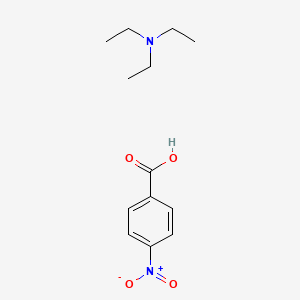
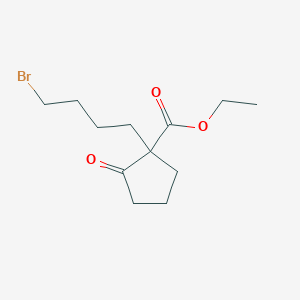

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)
